四(二甲氨基)铪

描述

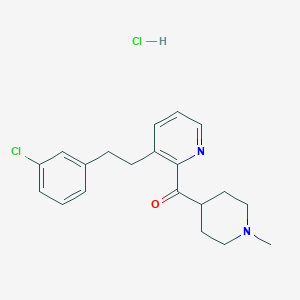

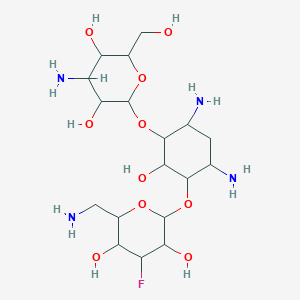

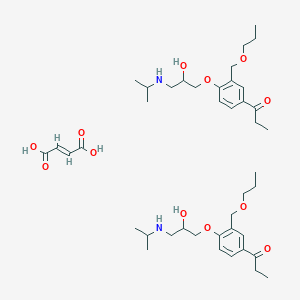

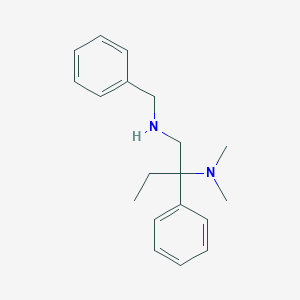

Tetrakis(dimethylamino)hafnium(IV) is an organometallic compound consisting of a central hafnium atom (Hf) surrounded by four dimethylamido ligands (NMe 2). It is commonly used as a CVD/ALD precursor to produce high-quality Hf thin films . It is a solid with a low melting point .

Synthesis Analysis

The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesize homogeneous and smooth HfS2 layers in a controlled and reproducible manner . This method yielded films with wafer-sized uniformity and controlled properties .Molecular Structure Analysis

The molecular structure of Tetrakis(dimethylamino)hafnium(IV) consists of a central hafnium atom surrounded by four dimethylamino ligands .Chemical Reactions Analysis

The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to synthesize homogeneous and smooth HfS2 layers in a controlled and reproducible manner .Physical And Chemical Properties Analysis

Tetrakis(dimethylamido)hafnium(IV) is a solid with a low melting point . It has a density of 1.098 g/mL at 25 °C .科学研究应用

HfO2 的原子层沉积 (ALD):四(二甲氨基)铪用于 ALD 工艺中合成 HfO2 薄膜,该薄膜在优化现场诊断等工艺中具有应用 (Sperling 等,2010)。该技术还用于生产氧化铪薄膜,在电子器件和半导体中具有潜在应用 (Liu 等,2003)。

铪配合物的合成:该化合物参与铪配合物的合成,在化学、物理和生物学中具有潜在应用 (Sebe 等,2005)。

半导体器件制造:四(二甲氨基)铪用于在半导体衬底上创建 HfO2 薄膜,由于其介电性能,在器件制造中起着至关重要的作用 (Lo Nigro 等,2014)。

先进栅极电介质应用:在低温金属有机化学气相沉积工艺中,使用该化合物生长的硅酸铪薄膜用于先进栅极电介质应用 (Consiglio 等,2006)。

合成 HfS2 层:为了以受控方式合成均匀且光滑的 HfS2 层,使用四(二甲氨基)铪与 H2S 的原子层沉积 (Baji 等,2022)。

吸附和表面反应研究:它用于研究四(二甲氨基)铪在氢末端 Si(100) 表面上的吸附和反应,这对于理解半导体制造中的表面化学至关重要 (Li 等,2010)。

航空航天和国防应用:正在对氧化铪薄膜和氧化铝薄膜进行研究,该化合物在其中发挥作用,以用于航空航天和国防工业的潜在应用 (Burgess 等,2005)。

安全和危害

Tetrakis(dimethylamido)hafnium(IV) is classified as a flammable solid that releases flammable gas in contact with water . It causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces, handle under inert gas, protect from moisture, and wear protective gloves/protective clothing/eye protection/face protection .

未来方向

HfS2 has recently emerged as a promising 2D semiconductor, but the lack of a reliable method to produce continuous films on a large scale has hindered its spreading . The atomic layer deposition of the material with the precursor tetrakis-dimethylamino-hafnium with H2S is a relatively novel solution to this problem . This method shows promise for preparing this important transition metal dichalcogenide material .

属性

IUPAC Name |

dimethylazanide;hafnium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Hf/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLGGWPMIDHSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

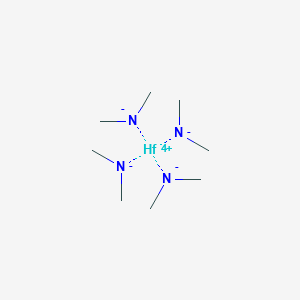

C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Hf+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24HfN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hafnium, tetrakis(dimethylamino)- | |

CAS RN |

19782-68-4, 19962-11-9 | |

| Record name | Hafnium, tetrakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamido)hafnium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hafnium tetrakis(dimethylazanide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Methylsulfanyl(thiophen-2-ylsulfanyl)methylidene]cyanamide](/img/structure/B12215.png)